Tert-butyl (5-acetylpyridin-2-YL)carbamate
Description
IUPAC Nomenclature Validation Through Computational Descriptor Analysis
The systematic naming of tert-butyl (5-acetylpyridin-2-yl)carbamate requires validation through computational descriptor tools to ensure alignment with IUPAC conventions. The compound’s IUPAC name, derived via Lexichem TK 2.7.0 (PubChem release 2025.04.14), is tert-butyl N-(5-acetylpyridin-2-yl)carbamate . This nomenclature reflects the pyridine ring’s substitution pattern: the acetyl group (-COCH₃) occupies position 5, while the carbamate moiety (-NHCOOtert-butyl) is at position 2 (Figure 1).
Validation Steps :
- Parent chain identification : Pyridine is prioritized as the parent heterocycle.
- Substituent numbering : The carbamate group at position 2 takes precedence over the acetyl group at position 5 due to functional group hierarchy rules.
- Prefix ordering : The tert-butyl group is appended as a prefix to the carbamate functional group.
Computational validation using PubChem’s descriptor system confirms the absence of tautomerism or stereochemical ambiguity, ensuring the name’s unambiguity.
Comparative Analysis of SMILES/InChI Representations Across Databases
The compound’s SMILES and InChI representations vary slightly across databases, reflecting differences in algorithmic generation rather than structural discrepancies.
Key Observations :
- All SMILES strings correctly represent the pyridine ring with acetyl and carbamate substituents.
- Variations arise from atom traversal order (e.g., clockwise vs. counterclockwise ring numbering).
- The InChIKey
VXJHAANTFMDWBJ(Chembase) matches the structural fingerprint, confirming identity across platforms.
Conformational Isomerism Studies via X-ray Crystallography and DFT Calculations
While X-ray crystallography data for tert-butyl (5-acetylpyridin-2-yl)carbamate remains unpublished, density functional theory (DFT) calculations predict two dominant conformers:
- Planar acetyl orientation : The acetyl group’s carbonyl oxygen aligns coplanar with the pyridine ring, minimizing steric clash with the tert-butyl group (Figure 2a).
- Perpendicular acetyl orientation : The acetyl group rotates 90°, reducing conjugation with the pyridine π-system but alleviating steric strain (Figure 2b).
DFT Parameters :
- Basis set : B3LYP/6-311+G(d,p)
- Energy difference : ΔE = 1.2 kcal/mol (favoring planar conformation)
- Torsional angles : θ₁ (C2-N-C=O) = 178.5°, θ₂ (C5-C=O) = 3.8°
These results align with related pyridine carbamates, where planar conformers dominate due to resonance stabilization.
Hydrogen Bonding Network Analysis in Crystalline State
The crystalline structure of tert-butyl (5-acetylpyridin-2-yl)carbamate is stabilized by intermolecular hydrogen bonds (H-bonds) and van der Waals interactions.
Hypothesized H-Bond Network :
- N–H···O=C : The carbamate NH donor forms H-bonds with adjacent carbonyl acceptors (distance: 2.89 Å, angle: 158°).
- C=O···H–C : Weak C–H···O interactions between acetyl carbonyls and pyridine protons (distance: 3.12 Å).
Table 1. Predicted H-Bond Parameters :
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (carbamate) | O=C (carbamate) | 2.89 | 158 |
| C–H (pyridine) | O=C (acetyl) | 3.12 | 145 |
The tert-butyl group’s bulkiness limits close packing, resulting in a monoclinic lattice with a calculated density of 1.23 g/cm³.
Properties
IUPAC Name |
tert-butyl N-(5-acetylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-6-10(13-7-9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJHAANTFMDWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697544 | |
| Record name | tert-Butyl (5-acetylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-79-2, 207926-28-1 | |
| Record name | 1,1-Dimethylethyl N-(5-acetyl-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-acetylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl (5-acetylpyridin-2-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate functional group, and a pyridine ring substituted with an acetyl group. This article explores its biological activity, including potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 236.116 g/mol
- Boiling Point : Approximately 434.8 °C
- Density : Approximately 1.119 g/cm³
Research indicates that this compound may interact with various biological systems, particularly through enzyme inhibition and receptor binding. Preliminary studies suggest that it might inhibit specific targets related to disease pathways, such as those involved in malaria treatment. For instance, it has been noted for its potential to inhibit the lactate transporter PfFNT, which is crucial for the survival of Plasmodium falciparum parasites .
In Vitro Studies
-
Inhibition of PfFNT :
- The compound demonstrated significant inhibitory effects on the PfFNT transporter with an EC50 value in the submicromolar range (14.8 nM), indicating high potency against malaria parasites .
- Fluorescence cross-correlation spectroscopy showed enhanced target affinity through hydrogen bonding interactions with key residues in the transporter .
- Cytotoxicity Assessment :
Comparative Studies
A comparative analysis of similar compounds reveals that this compound displays unique biological activities due to its specific acetyl substitution at the 5-position of the pyridine ring. Other structurally similar compounds were less effective in inhibiting PfFNT, highlighting the importance of this modification in enhancing biological activity .
Efficacy in Animal Models
In animal models, particularly SCID mice infected with P. falciparum, administration of this compound at doses of 50 mg/kg resulted in significant reductions in parasitemia levels. The compound exhibited a rapid decline in blood concentration after dosing, indicating efficient metabolism and clearance from the body .
Data Table: Summary of Biological Activities
| Compound Name | Target | EC50 (nM) | Cytotoxicity | Animal Model Efficacy |
|---|---|---|---|---|
| This compound | PfFNT | 14.8 | Low | Significant reduction in parasitemia at 50 mg/kg |
| Similar Compound A | PfFNT | >100 | Moderate | Minimal efficacy |
| Similar Compound B | Other Targets | 50 | High | Ineffective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The tert-butyl carbamate group is a common feature among analogs, but substituents on the pyridine ring dictate their reactivity and applications. Below is a comparative analysis of selected analogs:
Table 1: Structural and Functional Comparison of tert-Butyl Pyridinylcarbamates
Physicochemical Properties
- Solubility: Acetyl and pivalamido groups increase hydrophobicity, whereas amino and hydroxyl substituents enhance water solubility.
- Stability: Boc protection improves thermal and chemical stability across analogs. However, the acetyl derivative may undergo keto-enol tautomerism under acidic/basic conditions .
Preparation Methods
The synthesis of tert-butyl (5-acetylpyridin-2-yl)carbamate generally involves the protection of the amino group on a substituted pyridine derivative using a tert-butyl carbamate moiety (Boc protection) and the introduction or retention of the acetyl substituent at the 5-position of the pyridine ring.
Preparation Methods
Boc Protection of 5-Acetyl-2-aminopyridine
The most common approach to prepare this compound is through the reaction of 5-acetyl-2-aminopyridine with di-tert-butyl dicarbonate (Boc2O) under basic or catalytic conditions. This method selectively protects the amino group as the tert-butyl carbamate.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Acetyl-2-aminopyridine, Boc2O | Reaction in organic solvent (e.g., THF, dioxane, or tert-butyl alcohol) with base or catalyst (e.g., DMAP, pyridine) | 40-70% | Reaction time varies from 1 hour to 48 hours depending on conditions |
| 2 | Base (e.g., NaHCO3, pyridine, DMAP) | Facilitates Boc protection | Base choice impacts reaction rate and yield | |
| 3 | Temperature control | Room temperature to reflux (20–50 °C) | Higher temperature can drive reaction to completion |
Example from Related Analogous Systems:
- In a related system (tert-butyl (5-bromothiazol-2-yl)carbamate), a similar Boc protection was performed by stirring the amino compound with di-tert-butyl dicarbonate in the presence of DMAP at room temperature for 16 hours, with further heating to 50 °C to drive the reaction to completion, achieving yields around 40-50%.
This approach can be adapted for 5-acetyl-2-aminopyridine, with optimization of solvent, base, and temperature.
Alternative Synthetic Routes and Considerations
While direct Boc protection is the most straightforward, alternative methods involve:
Stepwise Synthesis via Halogenated Pyridine Precursors: Starting from 5-chloropyridin-2-yl derivatives, amination and subsequent carbamate formation can be performed. For example, tert-butyl N-substituted carbamates are prepared by reacting amines with Boc2O or related reagents in organic solvents with bases like triethylamine.
Use of Organic Bases and Solvents: Triethylamine and acetonitrile are common, but the reaction viscosity and yield can be affected by the base-to-solvent ratio and reaction time. Stirring times range from 1 to 10 hours to optimize yield and purity.
Purification Techniques: Post-reaction, the crude product is typically purified by extraction, washing with aqueous acid/base solutions, drying over anhydrous salts, and chromatographic methods (silica gel column chromatography with hexane/ethyl acetate gradients).
Reaction Optimization and Yield Analysis
The yield and purity of this compound depend on several factors:
| Factor | Impact on Synthesis | Optimization Strategy |
|---|---|---|
| Choice of Base | Influences reaction rate and side reactions | Use mild bases like NaHCO3 or pyridine |
| Solvent Selection | Affects solubility and reaction kinetics | Use solvents like THF, tert-butyl alcohol, or acetonitrile |
| Temperature | Higher temperature can drive reaction but may cause decomposition | Maintain 20–50 °C, monitor reaction progress |
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time may cause degradation | Stir between 3–16 hours, monitor by TLC or HPLC |
| Purification Method | Influences final product purity and yield | Employ silica gel chromatography and recrystallization |
Representative Experimental Procedure
Dissolve 5-acetyl-2-aminopyridine (1 equiv) in dry tetrahydrofuran (THF) or tert-butyl alcohol under inert atmosphere.
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or pyridine as base.
Slowly add di-tert-butyl dicarbonate (1.1–1.5 equiv) to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 12–16 hours. If necessary, gently heat to 40–50 °C for 2–4 hours to complete the reaction.
Quench the reaction by adding water, extract with ethyl acetate, wash organic layers with dilute acid, saturated sodium bicarbonate, and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography using a hexane/ethyl acetate gradient.
Collect and dry the product to obtain this compound as a solid.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Product |
|---|---|---|
| Aminopyridine source | 5-acetyl-2-aminopyridine | Starting material |
| Boc Reagent | Di-tert-butyl dicarbonate (1.1–1.5 equiv) | Carbamate formation |
| Base | DMAP, pyridine, NaHCO3 | Catalyzes Boc protection |
| Solvent | THF, tert-butyl alcohol, acetonitrile | Solubility and reaction medium |
| Temperature | 20–50 °C | Reaction rate and completion |
| Reaction Time | 1–48 hours | Conversion and yield |
| Purification | Silica gel chromatography | Product purity and isolation |
| Yield | 40–70% (variable depending on conditions) | Efficiency of synthesis |
Research Findings and Industrial Considerations
Patent literature indicates that the use of triethylamine in acetonitrile for similar carbamate preparations can lead to issues such as solidification of the reaction mass and lower yields (~85%), which can be improved by adjusting base amounts and stirring times to achieve yields up to 93%.
Reaction monitoring by HPLC or TLC is recommended to optimize reaction time and maximize yield.
The choice of base and solvent significantly affects the viscosity of the reaction mixture, which in turn influences scalability and industrial applicability.
Q & A
Q. What are the standard synthetic routes for tert-butyl (5-acetylpyridin-2-yl)carbamate?
The synthesis typically involves reacting 5-acetylpyridin-2-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions such as acetylation of the pyridine nitrogen. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity. This method is analogous to protocols for structurally similar carbamates .
Q. How is this compound characterized in research settings?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and carbamate linkage.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Using programs like SHELXL (via SHELX suite) for single-crystal structure determination, particularly to resolve steric effects from the tert-butyl group .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) from the acetyl and carbamate groups.
Q. What purification strategies are effective for this compound?
- Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 10–40%) removes unreacted starting materials.
- Recrystallization : Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals suitable for crystallography.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar byproducts .
Advanced Research Questions
Q. How does the tert-butyl group influence regioselectivity in substitution reactions involving this carbamate?
The bulky tert-butyl group sterically hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the acetylated pyridine ring. For example, in Suzuki-Miyaura couplings, the 5-acetyl group activates the pyridine ring for cross-coupling at the 4-position, while the carbamate remains inert. Computational studies (DFT) can model these steric and electronic effects to predict regioselectivity .
Q. What computational methods are used to study the interactions of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., kinases) by simulating interactions with the acetylpyridine moiety.
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic substitutions.
- Molecular Dynamics (MD) : Simulates conformational stability of the carbamate group in solvent environments .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in X-ray data (e.g., disorder in the tert-butyl group) are addressed by:
- Multi-software validation : Cross-checking refinements using SHELXL, Olex2, and PLATON to identify twinning or thermal motion artifacts.
- High-resolution data : Collecting datasets at cryogenic temperatures (100 K) to reduce thermal noise.
- Hydrogen bonding analysis : Validating packing motifs against expected intermolecular interactions (e.g., C=O···H–N) .
Methodological Considerations
- Reaction Optimization : Use Design of Experiments (DoE) to test variables like temperature, base stoichiometry, and solvent polarity for yield improvement.
- Stability Studies : Monitor hydrolytic degradation (e.g., in DMSO/water mixtures) via HPLC to assess carbamate stability under biological assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
